2-(3-Methylbenzoyl)-5-methylpyridine
Description
2-(3-Methylbenzoyl)-5-methylpyridine is a pyridine derivative featuring a methyl group at the 5-position of the pyridine ring and a 3-methylbenzoyl substituent at the 2-position. The molecular formula is inferred as C₁₄H₁₃NO (molecular weight: 211.27 g/mol), consistent with positional isomers such as 2-(4-methylbenzoyl)-5-methylpyridine . The 3-methylbenzoyl group introduces steric and electronic effects distinct from para-substituted analogs, which may influence solubility, reactivity, and biological activity. Pyridine derivatives are widely studied in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
(3-methylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHJWSILIBAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the acyl group is introduced to the aromatic ring of the pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3-Methylbenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
2-(3-Methylbenzoyl)-5-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, antimicrobial properties, anti-inflammatory effects, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a pyridine ring substituted with a 3-methylbenzoyl group at one position and a methyl group at another. This structural arrangement contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzoyl moiety may inhibit enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to potentially bind to specific receptors, modulating signaling pathways.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. For instance, studies on related pyridine compounds have shown potent inhibition against key metabolic enzymes such as tyrosinase, an enzyme involved in melanin production. This suggests that this compound could exhibit similar inhibitory effects, making it a candidate for further investigation in enzyme-related disorders.
2. Antimicrobial Activity
Pyridine derivatives have been documented for their antimicrobial properties. In vitro studies indicate that compounds structurally similar to this compound demonstrate effectiveness against various pathogens. This potential could position the compound as an effective agent in combating bacterial infections.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by studies on related derivatives that have demonstrated the ability to modulate inflammatory pathways. For example, certain pyridine compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties.
4. Anticancer Properties
There is growing interest in the anticancer properties of pyridine derivatives. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exert cytotoxic effects against certain cancer types, warranting further research into its therapeutic applications.
Case Studies and Research Findings
A review of recent literature highlights the biological activities associated with pyridine derivatives:
- Enzyme Inhibition Studies : A study demonstrated that related compounds showed significant inhibitory effects on metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
- Antimicrobial Testing : In vitro assays revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessments : Various studies evaluated the cytotoxic effects of pyridine derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), showing varying degrees of effectiveness.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
